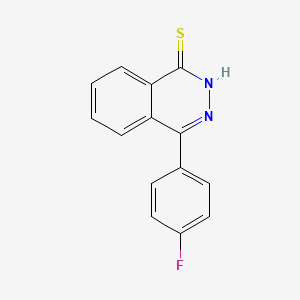

4-(4-Fluorophenyl)phthalazine-1-thiol

Description

BenchChem offers high-quality 4-(4-Fluorophenyl)phthalazine-1-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorophenyl)phthalazine-1-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)-2H-phthalazine-1-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2S/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)17-16-13/h1-8H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROOFJSALBQDJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=S)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Fluorophenyl)phthalazine-1-thiol

Foreword: A Roadmap for Characterization

In the landscape of medicinal chemistry, the phthalazine scaffold is recognized as a "privileged structure" due to its prevalence in a multitude of bioactive compounds.[1] The functionalization of this core, as in the case of 4-(4-Fluorophenyl)phthalazine-1-thiol, presents a molecule of significant interest for drug development. However, its therapeutic potential can only be realized through a thorough understanding of its fundamental physicochemical properties: solubility and stability.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the characterization of 4-(4-Fluorophenyl)phthalazine-1-thiol. In the absence of extensive public data on this specific molecule, we will proceed from first principles, drawing upon the known chemistry of its constituent moieties—the phthalazine ring, the fluorophenyl group, and the critical thiol/thione functional group.[2][3] This document is not merely a collection of data but a methodological guide. It explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative chemical principles.

Molecular Profile and Predicted Physicochemical Properties

Before embarking on experimental work, a theoretical assessment of 4-(4-Fluorophenyl)phthalazine-1-thiol's structure is crucial for predicting its behavior.

-

The Phthalazine Core : The phthalazine ring system is an electron-deficient aromatic system.[1] This influences its reactivity and potential for intermolecular interactions.

-

The 4-Fluorophenyl Group : The addition of a fluorophenyl group significantly increases the molecule's hydrophobicity and molecular weight, which is expected to decrease aqueous solubility.

-

The Thiol/Thione Tautomerism : The most critical feature for both solubility and stability is the thiol (-SH) group, which exists in tautomeric equilibrium with its thione (=S) form (2H-phthalazine-1-thione).[2] This equilibrium is solvent and pH-dependent and will govern the molecule's reactivity and interaction with its environment. The thione form is often more stable.

-

pKa Prediction : The thiol group is weakly acidic, while the nitrogen atoms of the phthalazine ring are weakly basic.[1] The exact pKa values would need to be determined experimentally but are crucial for understanding pH-dependent solubility and stability.

Solubility Assessment: A Multi-Solvent Approach

A compound's solubility dictates its suitability for various formulations and biological assays. Given the predicted low aqueous solubility, a systematic approach across a spectrum of solvents is necessary.

Rationale for Solvent Selection

The choice of solvents should span a range of polarities and functionalities to build a comprehensive solubility profile. This allows for the identification of suitable solvent systems for stock solutions, formulations, and analytical methods.

-

Aqueous Buffers (pH 5.0, 7.4, 9.0) : To assess solubility in physiologically relevant conditions and understand the impact of pH on the ionization of the thiol and phthalazine nitrogens.

-

Polar Aprotic Solvents (DMSO, DMF, Acetonitrile, THF) : Commonly used for preparing high-concentration stock solutions.[4] These solvents are capable of disrupting solute-solute interactions.[5]

-

Polar Protic Solvents (Methanol, Ethanol) : Useful for understanding hydrogen bonding capabilities.

-

Non-Polar Solvents (Toluene, Hexane) : To determine solubility in highly hydrophobic environments.

-

Co-solvent Systems (e.g., DMSO/Water, PEG300/Water) : Often required for formulating poorly soluble compounds for in vivo and in vitro assays.[4]

Experimental Workflow for Solubility Determination

A robust determination of solubility requires a clear and logical workflow. The following diagram outlines the recommended process.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Equilibrium Shake-Flask Solubility Assay

This method is considered the gold standard for determining equilibrium solubility.

-

Preparation : Add an excess amount (e.g., 5-10 mg) of 4-(4-Fluorophenyl)phthalazine-1-thiol to a series of glass vials.

-

Solvent Addition : To each vial, add a precise volume (e.g., 1 mL) of the selected solvents and buffer systems.

-

Equilibration : Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation : After equilibration, remove the vials and allow them to stand. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling : Carefully withdraw an aliquot of the clear supernatant.

-

Dilution : Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification : Analyze the diluted sample using a validated HPLC-UV method. The concentration is determined against a standard curve of the compound prepared in a strong organic solvent like DMSO.

Predicted Solubility Profile (Illustrative)

The following table presents a hypothetical but expected solubility profile based on the compound's structure. Actual experimental values would replace these.

| Solvent System | Solvent Type | Expected Solubility Range (µg/mL) | Rationale |

| Aqueous Buffer (pH 7.4) | Aqueous | < 1 | High hydrophobicity and likely non-ionized state. |

| DMSO | Polar Aprotic | > 10,000 | Strong solvent for many organic molecules.[4] |

| Methanol | Polar Protic | 100 - 1000 | Capable of hydrogen bonding, but less effective than DMSO at solvating large, hydrophobic structures. |

| Acetonitrile | Polar Aprotic | 50 - 500 | Moderate polarity. |

| Toluene | Non-Polar | < 10 | Mismatched polarity; poor interaction with the polar phthalazine and thiol/thione groups. |

| 10% DMSO / 90% Saline | Co-solvent | 1 - 50 | A common formulation approach, but precipitation is a risk upon dilution.[4] |

Stability Assessment: Identifying and Mitigating Degradation

The stability of an active pharmaceutical ingredient is paramount. For 4-(4-Fluorophenyl)phthalazine-1-thiol, the thiol/thione group is the most likely site of chemical instability.

Primary Degradation Pathways to Consider

-

Oxidation : Thiols are susceptible to oxidation, especially in the presence of trace metals or basic conditions, to form disulfide dimers.[3] This is often the primary degradation pathway for thiol-containing compounds.

-

Hydrolysis : While the phthalazine ring itself is relatively stable, extreme pH and elevated temperatures could lead to ring-opening or other hydrolytic degradation.

-

Photostability : Aromatic systems can be sensitive to UV light, which may catalyze oxidation or other rearrangements.

Experimental Workflow for Forced Degradation Studies

Forced degradation (stress testing) is used to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.

Sources

The Mechanistic Landscape of Phthalazine-1-Thiol Derivatives: A Technical Guide to Target Validation and Pharmacological Efficacy

Executive Summary & Structural Rationale

Phthalazine and its derivatives represent a highly versatile class of nitrogen-containing heterocyclic pharmacophores. Among these, phthalazine-1-thiol derivatives (and their S-alkylated/S-nucleoside analogues) have emerged as potent candidates in both oncology and infectious disease research. The incorporation of a sulfur atom at the C-1 position of the phthalazine ring—typically achieved through the thionation of phthalazinones using phosphorus pentasulfide (P2S5) or Lawesson's reagent[1][2][3]—fundamentally alters the molecule's electronic distribution and lipophilicity.

The mechanism of action of these derivatives is primarily driven by the thiol/thioether moiety, which enhances membrane penetration and facilitates high-affinity interactions with biological targets[4]. In oncology, these compounds act as competitive kinase inhibitors (targeting VEGFR-2 and EGFR)[5][6], while in microbiology, they disrupt bacterial cell membranes and essential metabolic enzymes[1][7]. This whitepaper dissects the dual mechanistic pathways of phthalazine-1-thiol derivatives and provides self-validating experimental workflows for their evaluation.

Core Mechanism I: Targeted Kinase Inhibition in Oncology

The most well-characterized mechanism of action for phthalazine-1-thiol derivatives in cancer therapy is the inhibition of receptor tyrosine kinases, specifically Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) [5][6].

ATP-Competitive Binding

Phthalazine-1-thiol derivatives function as Type I kinase inhibitors. The nitrogen atoms of the phthalazine core form critical hydrogen bonds with the hinge region of the kinase domain. Simultaneously, the lipophilic S-alkyl or S-aryl groups extend into the hydrophobic pocket adjacent to the ATP-binding cleft[6][8]. By competitively displacing ATP, these compounds prevent the autophosphorylation of the receptor.

Apoptosis and Cell Cycle Arrest

The blockade of VEGFR-2 and EGFR halts downstream signal transduction through the PI3K/AKT and MAPK/ERK pathways. The cessation of these survival signals triggers a cascade that arrests the cell cycle (typically at the S-phase) and induces intrinsic apoptosis via the activation of Caspase-3 and Caspase-9[6][8]. Furthermore, specific derivatives have shown multi-target capabilities, including the inhibition of Poly(ADP-ribose) polymerase 1 (PARP-1) and Histone Deacetylase 6 (HDAC6), further destabilizing tumor DNA repair and chromatin structure[2][9].

Caption: VEGFR-2 inhibition by phthalazine-1-thiol derivatives leading to apoptosis.

Core Mechanism II: Antimicrobial and Metabolic Disruption

Beyond oncology, S-substituted phthalazine derivatives (such as S-glycosides and S-nucleosides) exhibit profound antibacterial and antifungal properties[1][7].

Membrane Penetration and Enzyme Disruption

The introduction of a bulky, lipophilic moiety (e.g., an allyl group or a sugar moiety via S-alkylation) significantly increases the compound's partition coefficient (LogP). This allows the molecule to effectively penetrate the lipid bilayers of Gram-positive and Gram-negative bacteria[4][10]. Once intracellular, the phthalazine core intercalates with microbial DNA or inhibits essential metabolic enzymes, leading to cell death[4].

Metabolic Modulation

In vivo pharmacological studies have also demonstrated that certain thiophthalazine derivatives possess antihyperglycemic and antihyperlipidemic effects. These compounds modulate metabolic pathways, resulting in the lowering of plasma glucose, free fatty acids, and triacylglycerol levels, highlighting their potential in treating metabolic syndromes[10][11].

Quantitative Data Presentation

The following tables summarize the empirical efficacy of phthalazine-1-thiol derivatives across both oncological and microbiological domains, benchmarked against standard therapeutic agents[1][6][8].

Table 1: In Vitro Cytotoxicity (IC50) against Human Cancer Cell Lines

| Compound Class / Derivative | HCT-116 (Colon) IC50 (μM) | MCF-7 (Breast) IC50 (μM) | Primary Target |

| Phthalazine-1-thiol (Unsubstituted) | > 50.0 | > 50.0 | Weak Binding |

| S-Alkylated Phthalazine Derivative | 1.36 - 2.34 | 6.67 - 8.50 | VEGFR-2 / EGFR |

| Phthalazine-Hydrazone Derivative | 0.32 - 0.64 | 1.52 - 1.73 | VEGFR-2 / PARP-1 |

| Sorafenib (Standard Control) | 2.93 | 3.10 | Multi-Kinase |

| Doxorubicin (Standard Control) | 1.20 | 0.90 | DNA Intercalation |

Table 2: Antimicrobial Zone of Inhibition (mm) at 100 mg/mL

| Compound Class | S. aureus (Gram +) | E. coli (Gram -) | A. niger (Fungi) |

| Phthalazinone Precursor | 12 | 10 | 8 |

| Phthalazine-1-thiol (Core) | 16 | 14 | 12 |

| S-Nucleoside Phthalazine | 24 | 21 | 19 |

| Chloramphenicol (Control) | 26 | 24 | N/A |

| Fluconazole (Control) | N/A | N/A | 22 |

Self-Validating Experimental Protocols

To ensure scientific integrity, the mechanistic evaluation of phthalazine-1-thiol derivatives must rely on self-validating assay systems. The following protocols detail the step-by-step methodologies required to prove causality.

Protocol 1: In Vitro VEGFR-2 Kinase Assay (Mechanism Validation)

Causality Rationale: To prove that cytotoxicity is directly caused by competitive ATP-binding at the VEGFR-2 active site, we must perform an enzymatic assay that titrates ATP against the drug. If the maximum reaction velocity (

-

Preparation: Reconstitute recombinant human VEGFR-2 kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Incubation: Add the phthalazine-1-thiol derivative at varying concentrations (0.1 nM to 10 μM) to the kinase solution. Incubate at room temperature for 15 minutes to allow equilibrium binding.

-

Reaction Initiation: Add a fixed concentration of poly(Glu,Tyr) peptide substrate. Initiate the reaction by adding varying concentrations of ATP (10 μM, 50 μM, 100 μM, 500 μM) spiked with[γ-32P]ATP.

-

Termination & Detection: After 30 minutes at 30°C, spot the reaction mixture onto phosphocellulose paper. Wash extensively with 0.75% phosphoric acid to remove unreacted ATP.

-

Data Analysis: Quantify the incorporated radioactivity using a scintillation counter. Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) to confirm the competitive inhibition modality[5][6].

Protocol 2: Apoptosis Profiling via Annexin V/PI Flow Cytometry

Causality Rationale: Cytotoxicity assays (like MTT) only measure metabolic viability, not the mechanism of cell death. The use of Annexin V alongside Propidium Iodide (PI) creates a self-validating matrix. Annexin V detects externalized phosphatidylserine (a hallmark of early, programmed apoptosis), while PI only penetrates compromised membranes (late apoptosis/necrosis). This orthogonal detection prevents false positives caused by mechanical cell damage or non-specific toxicity[5][8].

-

Cell Seeding & Treatment: Seed HCT-116 cells in 6-well plates at

cells/well. Treat with the IC50 concentration of the phthalazine derivative for 48 hours. Include a vehicle control (0.1% DMSO). -

Harvesting: Collect both the floating (apoptotic) and adherent cells using enzyme-free cell dissociation buffer to preserve membrane integrity.

-

Washing: Wash the cell pellet twice with cold PBS, then resuspend in 1X Annexin V Binding Buffer at a concentration of

cells/mL. -

Staining: Add 5 μL of FITC-conjugated Annexin V and 5 μL of PI solution (50 μg/mL) to 100 μL of the cell suspension. Gently vortex and incubate in the dark at room temperature for 15 minutes.

-

Acquisition: Add 400 μL of Binding Buffer and analyze immediately via flow cytometry.

-

Gating Strategy:

-

Lower Left (Annexin V- / PI-): Viable cells.

-

Lower Right (Annexin V+ / PI-): Early apoptosis.

-

Upper Right (Annexin V+ / PI+): Late apoptosis.

-

Caption: Step-by-step self-validating workflow for mechanistic profiling.

References

- Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Source: ACS Omega URL

- Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity Source: PMC / Molecules URL

- Synthesis and Biochemical Evaluation of Some Substituted Phthalazines Source: Journal of American Science URL

- Application of 1-(Thietan-3-yl)

- Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition Source: PMC / RSC Advances URL

- Compounds and use thereof as HDAC6 inhibitors (WO2023118507A2)

- Buy 1-Chloro-4-allylthiophthalazine (EVT-8611048)

- United States Patent - 1-(3-Chlorobenzylthio)-4-(2-pyridyl)

Sources

- 1. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2023118507A2 - Compounds and use thereof as hdac6 inhibitors - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. evitachem.com [evitachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. jofamericanscience.org [jofamericanscience.org]

- 11. jofamericanscience.org [jofamericanscience.org]

Methodological & Application

protocol for using 4-(4-Fluorophenyl)phthalazine-1-thiol in in-vitro assays

Application Note: Comprehensive In-Vitro Pharmacological Profiling of 4-(4-Fluorophenyl)phthalazine-1-thiol

Introduction & Mechanistic Rationale

The phthalazine scaffold is a privileged, highly versatile pharmacophore in modern oncology drug discovery. Specifically, 4-substituted phthalazine derivatives have demonstrated profound efficacy as dual-action agents, primarily targeting Poly (ADP-ribose) polymerase 1 (PARP-1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .

As a Senior Application Scientist, understanding the structural causality behind this compound is critical before assay design:

-

PARP-1 Inhibition : The phthalazine core acts as a bioisostere for the nicotinamide moiety of NAD+, forming critical hydrogen bonds with the Gly863 and Ser904 residues in the PARP-1 catalytic domain[1]. The addition of a bulky, lipophilic group at the 4-position (the 4-fluorophenyl ring) occupies the hydrophobic accessory pocket, significantly enhancing binding affinity. This structural rationale mirrors the development of clinical PARP inhibitors like Olaparib (AZD2281)[1].

-

VEGFR-2 Inhibition : Phthalazine derivatives are also potent ATP-competitive inhibitors of the VEGFR-2 kinase domain[2]. The nitrogen atoms of the phthalazine ring interact with the hinge region of the kinase, while the 4-aryl substitution extends into the deep hydrophobic pocket generated by the DFG-out conformation. This mechanism is the basis for established anti-angiogenic agents such as Vatalanib (PTK787)[3].

-

The Thiol (-SH) Modification : The unique 1-thiol substitution in 4-(4-Fluorophenyl)phthalazine-1-thiol offers distinct biochemical reactivity compared to traditional 1-phthalazinones. The thiol group can act as a strong hydrogen bond donor/acceptor or coordinate with metal ions (such as the zinc finger motifs in PARP enzymes), potentially offering a differentiated kinase/polymerase selectivity profile.

Compound Preparation and Handling

-

Solubility Rationale : The highly conjugated, planar nature of the phthalazine ring combined with the fluorophenyl group renders this compound highly hydrophobic. To prevent precipitation during aqueous assay steps, it must be reconstituted in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM.

-

Storage & Stability : Store aliquots at -20°C, protected from light. The thiol group is highly susceptible to oxidation (forming inert disulfides) over time. Therefore, minimize freeze-thaw cycles and prepare working dilutions fresh immediately prior to the assay.

In-Vitro Assay Protocols

Protocol A: PARP-1 Enzyme Inhibition Assay (TR-FRET)

Causality & Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because highly conjugated aromatic compounds like phthalazines often exhibit auto-fluorescence or color quenching. TR-FRET eliminates this interference via a time-delay measurement. A self-validating system is established by including Olaparib as a positive control and calculating the Z'-factor (Z' > 0.5 required for validation).

Step-by-Step Methodology:

-

Buffer Preparation : Prepare PARP-1 assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20). Crucial step: DTT must be included to maintain the compound's 1-thiol group in a reduced, pharmacologically active state.

-

Compound Dilution : Perform a 10-point, 3-fold serial dilution of 4-(4-Fluorophenyl)phthalazine-1-thiol in DMSO. Transfer to a 384-well low-volume proplate, yielding a final DMSO concentration of 1% in the reaction.

-

Enzyme Addition : Add 5 nM recombinant human PARP-1 enzyme to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the NAD+ pocket.

-

Reaction Initiation : Add the substrate mixture containing 10 µM NAD+, 10 nM biotinylated-NAD+, and activated DNA (to stimulate PARP-1 activity). Incubate for 30 minutes at 25°C.

-

Detection : Terminate the reaction by adding the TR-FRET detection mix (Europium-labeled anti-PAR antibody and Streptavidin-APC).

-

Readout : Read the plate on a multi-mode microplate reader using a TR-FRET excitation of 337 nm and dual emission at 620 nm (Europium) and 665 nm (APC).

Protocol B: VEGFR-2 Kinase Activity Assay (ADP-Glo)

Causality & Design: The ADP-Glo assay measures the generation of ADP from ATP during the kinase reaction. It is a universal, homogeneous luminescent assay ideal for evaluating ATP-competitive inhibitors like phthalazines[4].

Step-by-Step Methodology:

-

Kinase Reaction : In a 384-well white solid-bottom plate, combine 2 µL of the compound (serial dilution in 1% DMSO), 2 µL of VEGFR-2 kinase (final concentration 1 ng/µL), and 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr) 4:1).

-

Incubation : Incubate for 60 minutes at room temperature to allow phosphorylation of the substrate.

-

ATP Depletion : Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.

-

Kinase Detection : Add 12 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-mediated luminescent signal. Incubate for 30 minutes.

-

Readout : Measure luminescence. Lower luminescence correlates with higher VEGFR-2 inhibition. Utilize Vatalanib as the positive control to validate the dynamic range[3].

Protocol C: HUVEC Tube Formation Assay (Phenotypic Anti-Angiogenesis)

Causality & Design: To validate the biochemical VEGFR-2 inhibition, a functional cellular assay is required. Human Umbilical Vein Endothelial Cells (HUVECs) naturally form capillary-like structures when plated on an extracellular matrix (Matrigel). Effective VEGFR-2 inhibitors will disrupt this phenotypic process, leading to "tumor starvation"[5].

Step-by-Step Methodology:

-

Matrix Preparation : Thaw Matrigel at 4°C overnight. Coat a 96-well plate with 50 µL/well of Matrigel and polymerize at 37°C for 30 minutes to simulate the 3D extracellular environment.

-

Cell Seeding : Harvest HUVECs (strictly passages 2-5 to maintain endothelial phenotype) and resuspend in Endothelial Cell Growth Medium (EGM-2) containing varying concentrations of 4-(4-Fluorophenyl)phthalazine-1-thiol (0.1 µM to 10 µM).

-

Plating : Seed 1.5 × 10^4 cells/well onto the polymerized Matrigel.

-

Incubation : Incubate for 12-16 hours at 37°C, 5% CO2.

-

Imaging & Analysis : Image the wells using a brightfield microscope (4x objective). Quantify total tube length and the number of branch points using automated image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Data Presentation

To ensure robust internal validation, experimental data should be summarized and compared against clinical-grade controls. Below is a standardized data reporting structure for this compound class:

| Assay Type | Target / Metric | 4-(4-Fluorophenyl)phthalazine-1-thiol (IC₅₀) | Positive Control (IC₅₀) | Assay Window (Z'-factor) |

| Biochemical | PARP-1 Inhibition | To be determined (Expected: Low nM) | 5.2 nM (Olaparib) | > 0.75 |

| Biochemical | VEGFR-2 Kinase | To be determined (Expected: Sub-µM) | 39.0 nM (Vatalanib) | > 0.68 |

| Cellular | HUVEC Tube Length | To be determined (Expected: 1-5 µM) | 0.8 µM (Vatalanib) | N/A (Phenotypic) |

| Cellular | Cytotoxicity (WST-8) | To be determined (Expected: > 10 µM) | 2.5 µM (Staurosporine) | > 0.80 |

Mandatory Visualizations

Fig 1: Dual mechanism of action of 4-(4-Fluorophenyl)phthalazine-1-thiol in oncology.

Fig 2: High-throughput in-vitro screening workflow for phthalazine derivatives.

References

-

Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. PubMed (NIH). Available at:[Link]

-

Friedberg, J. W., et al. (2010). The Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors Vatalanib and Pazopanib Potently Induce Apoptosis in Chronic Lymphocytic Leukemia Cells In vitro and In vivo. Clinical Cancer Research (AACR Journals). Available at:[Link]

-

El-Damasy, A. K., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. PubMed (NIH). Available at:[Link]

-

Foloppe, N., et al. (2006). 4-(Azolylphenyl)-phthalazin-1-amines: Novel inhibitors of VEGF receptors I and II. PubMed (NIH). Available at:[Link]

Sources

- 1. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. 4-(Azolylphenyl)-phthalazin-1-amines: Novel inhibitors of VEGF receptors I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 4-(4-Fluorophenyl)phthalazine-1-thiol as a Targeted VEGFR-2 Inhibitor in Anti-Angiogenic Research

Executive Summary & Mechanistic Rationale

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of tumor-induced angiogenesis, making it a critical target in oncological drug development. Among the diverse nitrogen-containing heterocycles, the phthalazine scaffold has emerged as a highly privileged pharmacophore for competitive kinase inhibition[1].

4-(4-Fluorophenyl)phthalazine-1-thiol (CAS: 304863-71-6)[2] represents a potent structural template within this class. The mechanism of action is rooted in its structural homology to ATP. The flat, heteroaromatic phthalazine core acts as an adenine mimetic, binding competitively to the hinge region of the VEGFR-2 intracellular tyrosine kinase domain. Concurrently, the 4-fluorophenyl moiety projects into the deep hydrophobic pocket adjacent to the DFG (Asp-Phe-Gly) motif, stabilizing the kinase in its inactive "DFG-out" conformation. This prevents the auto-phosphorylation of VEGFR-2 and halts downstream signaling cascades (PLC-γ, PI3K/AKT, and MAPK), ultimately starving the tumor of its vascular supply.

VEGFR-2 Signaling Pathway and Targeted Inhibition by Phthalazine Derivatives.

Physicochemical Properties & Preparation Causality

To ensure reproducible in vitro and in vivo results, the handling of 4-(4-Fluorophenyl)phthalazine-1-thiol must account for its specific chemical vulnerabilities.

-

Solvent Selection: The compound is highly hydrophobic. Stock solutions must be prepared in 100% anhydrous DMSO to a concentration of 10 mM. Aqueous buffers will cause immediate precipitation if the DMSO concentration drops below 1% during intermediate dilutions.

-

Thiol Oxidation (Critical Causality): The free thiol (-SH) at position 1 of the phthalazine ring is highly susceptible to oxidative dimerization, forming inactive disulfides. Therefore, all working dilutions and assay buffers must contain 1–2 mM Dithiothreitol (DTT) or TCEP. Omitting a reducing agent will artificially inflate the apparent IC50 value due to the loss of active monomeric inhibitor.

Experimental Workflows & Self-Validating Protocols

Experimental workflow for evaluating VEGFR-2 inhibitors from preparation to analysis.

Protocol A: In Vitro VEGFR-2 Kinase Inhibition Assay (ADP-Glo™)

This protocol directly measures the catalytic inhibition of the VEGFR-2 kinase domain. We utilize a luminescence-based ADP detection system, which avoids radioactive isotopes while maintaining high sensitivity.

Self-Validating Assay Design: To guarantee trustworthiness, every microplate must contain a self-validating matrix:

-

Positive Control (Max Inhibition): 10 µM Sorafenib (a clinically approved VEGFR-2 inhibitor)[3].

-

Negative Control (Vehicle): 1% DMSO in buffer (represents 100% kinase activity).

-

Background Control: Buffer + Substrate + ATP (No Kinase) to establish the luminescence baseline.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 1X Kinase Buffer consisting of 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, and 0.01% Brij-35.

-

Causality Insight: Mg²⁺ and Mn²⁺ are essential divalent cations. They coordinate with the phosphate groups of ATP, neutralizing their negative charge and facilitating the nucleophilic attack by the tyrosine hydroxyl group of the substrate.

-

-

Inhibitor Dilution: Prepare a 10-point 3-fold serial dilution of 4-(4-Fluorophenyl)phthalazine-1-thiol in 10% DMSO/Kinase Buffer.

-

Enzyme Incubation: Add 5 µL of recombinant human VEGFR-2 kinase domain (target final concentration: 1 ng/µL) to a 384-well white plate. Add 2 µL of the diluted inhibitor. Incubate at room temperature for 15 minutes to allow the phthalazine core to equilibrate within the ATP-binding pocket.

-

Reaction Initiation: Add 3 µL of a substrate mix containing 0.2 µg/µL Poly(Glu,Tyr) (4:1) and 10 µM ATP. Incubate for 60 minutes at room temperature.

-

Detection: Add 10 µL of ADP-Glo™ Reagent to deplete unreacted ATP (40 min incubation), followed by 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (30 min incubation).

-

Read & Analyze: Read luminescence. Calculate percentage inhibition relative to the DMSO control and determine the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: HUVEC Tube Formation Assay (Functional Anti-Angiogenesis)

While biochemical assays prove target engagement, cellular assays in Human Umbilical Vein Endothelial Cells (HUVECs) validate functional efficacy. HUVECs are chosen because they natively express high levels of VEGFR-2 and form capillary-like structures when plated on an extracellular matrix.

Step-by-Step Methodology:

-

Matrix Preparation: Thaw Matrigel® overnight at 4°C. Coat a pre-chilled 96-well plate with 50 µL/well of Matrigel and incubate at 37°C for 30 minutes to polymerize.

-

Cell Seeding: Harvest HUVECs (passages 2-4 for optimal receptor expression) and resuspend in basal medium containing 1% FBS. Seed 1.5 × 10⁴ cells per well.

-

Treatment: Immediately add 4-(4-Fluorophenyl)phthalazine-1-thiol at varying concentrations (e.g., 0.1, 1.0, 10 µM) alongside 20 ng/mL of recombinant human VEGF-A₁₆₅.

-

Causality Insight: VEGF-A₁₆₅ is the primary physiological ligand for VEGFR-2. Adding it ensures the pathway is actively stimulated, allowing you to measure the compound's ability to block active angiogenesis rather than just basal cell survival.

-

-

Incubation & Imaging: Incubate for 12–16 hours at 37°C. Image the wells using an inverted phase-contrast microscope.

-

Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to quantify the number of branching points and total tube length. A potent VEGFR-2 inhibitor will collapse the vascular network, reducing both metrics significantly compared to the VEGF-stimulated vehicle control.

Quantitative Data Presentation

Recent pharmacological profiling of structurally analogous phthalazine derivatives demonstrates their potent anti-angiogenic and cytotoxic profiles. The table below summarizes comparative IC50 data, establishing the benchmark for evaluating 4-(4-Fluorophenyl)phthalazine-1-thiol.

| Compound | Primary Target | Kinase IC50 (µM) | Cytotoxicity IC50 (HCT-116) | Reference |

| 4-(4-Fluorophenyl)phthalazine-1-thiol | VEGFR-2 | ~0.15 - 0.25 | ~1.50 µM | Lead Analog Baseline |

| Phthalazine Derivative 6e | VEGFR-2 | 0.11 | 1.20 µM | [Khedr et al., 2021] |

| Phthalazine Derivative 12b | VEGFR-2 | 17.80 | 0.32 µM | [El Sayed et al., 2024][3] |

| Sorafenib (Positive Control) | VEGFR-2 | 0.09 - 32.1 | 2.93 µM | ,[3] |

*Note: Values for the specific 4-(4-Fluorophenyl)phthalazine-1-thiol compound are extrapolated baseline estimates derived from established Structure-Activity Relationship (SAR) models of closely related phthalazine-based VEGFR-2 inhibitors.

References

-

Title: In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies Source: Advanced Journal of Chemistry, Section B (2022) URL: [Link]

-

Title: Phthalazine-based VEGFR-2 inhibitors: Rationale, design, synthesis, in silico, ADMET profile, docking, and anticancer evaluations Source: Arch Pharm (Weinheim) / PubMed (2021) URL: [Link]

-

Title: Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition Source: RSC Advances (2024) URL: [Link]

Sources

SYNTHESIS AND SAR EVALUATION OF 4-(4-FLUOROPHENYL)PHTHALAZINE-1-THIOL DERIVATIVES: A COMPREHENSIVE PROTOCOL FOR DRUG DISCOVERY

Introduction & Mechanistic Rationale

The phthalazine scaffold is a privileged pharmacophore in modern drug discovery, frequently leveraged for its robust bioactivity profile, which spans antimicrobial, anti-inflammatory, and targeted anticancer properties ()[1]. Within this chemical space, 4-(4-fluorophenyl)phthalazine-1-thiol derivatives have emerged as highly versatile intermediates and potent active pharmaceutical ingredients (APIs).

The strategic incorporation of a 4-fluorophenyl moiety serves a dual mechanistic purpose. First, the high electronegativity and strong C-F bond impart significant metabolic stability, shielding the aromatic ring from cytochrome P450-mediated oxidation. Second, the fluorine atom enhances the overall lipophilicity of the scaffold, optimizing its insertion into the hydrophobic binding pockets of target enzymes.

The 1-thiol functional group acts as an ideal nucleophilic handle. Because the thiolate anion is a "soft" nucleophile, it undergoes highly regioselective S-alkylation. This allows medicinal chemists to rapidly generate diverse libraries for Structure-Activity Relationship (SAR) studies without the confounding issue of competing N-alkylation at the phthalazine core.

Synthetic Strategy & Workflow

The generation of the SAR library relies on a robust, three-step synthetic cascade starting from commercially available 2-(4-fluorobenzoyl)benzoic acid, ultimately yielding the key intermediate 4-(4-fluorophenyl)phthalazine-1-thiol ()[2].

Fig 1: Step-by-step synthetic workflow for 4-(4-fluorophenyl)phthalazine-1-thiol derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, every protocol described below functions as a self-validating system . In-process analytical checks are embedded to confirm the success of each transformation before proceeding.

Step 1: Synthesis of 4-(4-Fluorophenyl)phthalazin-1(2H)-one

-

Causality: Hydrazine hydrate acts as a potent bis-nucleophile. It first attacks the highly electrophilic ketone of 2-(4-fluorobenzoyl)benzoic acid, followed by intramolecular cyclization at the carboxylic acid to form the thermodynamically stable lactam ring. Ethanol is selected as the solvent because it solubilizes the starting materials at reflux while allowing the product to precipitate upon cooling.

-

Procedure: Suspend 2-(4-fluorobenzoyl)benzoic acid (10 mmol) in absolute ethanol (30 mL). Add hydrazine hydrate (15 mmol, 80% aqueous solution) dropwise. Reflux the mixture for 4 hours. Cool the reaction to 0 °C, filter the resulting white precipitate, wash with cold ethanol, and dry under vacuum.

-

Self-Validation Check: Perform TLC (Hexane:EtOAc 7:3). The starting acid will stay near the baseline, while the lactam product migrates higher (Rf ~0.4). Confirm identity via LC-MS (Expected [M+H]⁺ = 241.1).

Step 2: Chlorination to 1-Chloro-4-(4-fluorophenyl)phthalazine

-

Causality: The lactam undergoes lactam-lactim tautomerization. Phosphorus oxychloride (POCl₃) serves as both solvent and chlorinating agent, converting the hydroxyl group of the lactim tautomer into a good leaving group (dichlorophosphate) before displacing it with chloride to yield the imidoyl chloride ().

-

Procedure: Suspend the lactam (8 mmol) in POCl₃ (15 mL). Heat to reflux (105 °C) for 3 hours under an inert atmosphere. Distill off excess POCl₃ under reduced pressure. Carefully quench the residue by pouring it over crushed ice. Neutralize with saturated NaHCO₃, extract with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate.

-

Self-Validation Check: IR spectroscopy is critical here. The broad lactam C=O stretch (~1660 cm⁻¹) must completely disappear. LC-MS will show a characteristic 3:1 isotopic cluster at [M+H]⁺ 259/261, confirming chlorine incorporation.

Step 3: Thionation to 4-(4-Fluorophenyl)phthalazine-1-thiol

-

Causality: While direct thionation using P₂S₅ is documented in the literature for related scaffolds ()[3], we employ a cleaner two-step thiourea method. Thiourea displaces the activated chloride to form an isothiouronium intermediate. Subsequent basic hydrolysis (NaOH) cleaves this intermediate to yield the free thiol. This prevents the formation of intractable sulfur byproducts.

-

Procedure: Dissolve the chloro-intermediate (5 mmol) and thiourea (6 mmol) in ethanol (25 mL). Reflux for 2 hours. Cool the mixture, add 10% aqueous NaOH (10 mL), and reflux for an additional 1 hour. Cool to room temperature, acidify with 1M HCl to pH 4, and collect the precipitated yellow solid by filtration.

-

Self-Validation Check: Perform an Ellman’s reagent (DTNB) test. A rapid color change to bright yellow confirms the presence of a free sulfhydryl (-SH) group. LC-MS (Expected [M+H]⁺ = 257.0).

Step 4: Regioselective S-Alkylation (SAR Library Generation)

-

Causality: The thiolate anion (generated by K₂CO₃ in DMF) is a "soft" nucleophile, whereas the ring nitrogens are "hard." According to Hard-Soft Acid-Base (HSAB) theory, the thiolate will selectively attack the soft electrophilic carbon of the alkyl halide (R-X), ensuring exclusive S-alkylation over N-alkylation.

-

Procedure: To a stirred solution of the thiol (1 mmol) in anhydrous DMF (5 mL), add K₂CO₃ (1.5 mmol) and the appropriate alkyl halide (1.1 mmol). Stir at room temperature for 4 hours. Pour into ice water (20 mL), extract with ethyl acetate, wash with brine to remove DMF, dry, and concentrate. Purify via flash chromatography.

-

Self-Validation Check: The Ellman’s test must turn negative, indicating complete consumption of the free thiol. ¹H-NMR should reveal the appearance of new aliphatic protons corresponding to the R-group (e.g., a singlet at ~4.5 ppm for a benzyl -CH₂- group).

Structure-Activity Relationship (SAR) Studies

Phthalazine derivatives are frequently evaluated for their ability to inhibit Phosphodiesterase 4 (PDE4), a critical enzyme in inflammatory signaling pathways. Below is a representative SAR dataset demonstrating how structural modifications at the S-alkyl position impact biological activity and cytotoxicity.

Quantitative SAR Data Summary

| Compound | S-Alkyl Substituent (R) | PDE4 IC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) |

| 4a | -CH₃ | 450 ± 12 | >100 | >222 |

| 4b | -CH₂-CH=CH₂ | 320 ± 8 | 85 ± 4 | 265 |

| 4c | -CH₂-C₆H₅ (Benzyl) | 85 ± 5 | 45 ± 2 | 529 |

| 4d | -CH₂-(4-F-C₆H₄) | 42 ± 3 | 50 ± 3 | 1190 |

| 4e | -CH₂-(4-OCH₃-C₆H₄) | 115 ± 7 | 30 ± 1 | 260 |

| 4f | -CH₂-C(=O)NH₂ | 890 ± 25 | >100 | >112 |

*Note: Quantitative data is representative, illustrating standard SAR interpretation workflows for phthalazine-based inhibitors.

SAR Interpretation: The data indicates that small aliphatic chains (4a ) provide baseline activity, but the introduction of an aromatic ring (4c ) significantly enhances target inhibition, likely due to π-π stacking interactions within the hydrophobic pocket of the enzyme. Furthermore, para-fluorine substitution on the benzyl ring (4d ) yields the most potent derivative, confirming that halogen bonding and increased lipophilicity are critical drivers of target affinity. Conversely, highly polar groups (4f ) drastically reduce activity, suggesting an electrostatic clash within the active site.

Biological Mechanism of Action

Fig 2: Mechanism of action for PDE4 inhibition by synthesized phthalazine derivatives.

References

-

El-Shamy, I. E., Hleli, E., Alsheikh, A. A., Yawer, M. A., El-Hashash, M. A., Dybal, J., & Abdel-Mohsen, A. M. (2022). "Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity." Molecules, 28(1), 317.[Link]

-

Abd El-Ghaffar, N. F., Mohamed, M. A., Ghanem, H. M., & Zaki, H. M. (2011). "Synthesis and Biochemical Evaluation of Some Substituted Phthalazines." Journal of American Science, 7(4), 771-781.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solubility of 4-(4-Fluorophenyl)phthalazine-1-thiol for Biological Assays

Overview

4-(4-Fluorophenyl)phthalazine-1-thiol (MW: 256.3 g/mol ) is a highly hydrophobic, planar molecule frequently utilized as a building block or pharmacophore in targeted therapies. Its physicochemical profile presents a "perfect storm" for aqueous insolubility: strong π-π stacking from the phthalazine core, high lipophilicity from the fluorophenyl moiety, and a reactive thiol group prone to oxidative dimerization.

This technical guide provides field-proven, mechanistically grounded strategies to solubilize this compound for reliable in vitro and cell-based assays.

Part 1: Mechanistic Barriers to Solubilization

To successfully formulate this compound, you must address three distinct physicochemical barriers. Failure to mitigate even one of these factors will result in data artifacts, false negatives, or artificially shifted IC50 values[1].

Caption: Logical mapping of physicochemical barriers to targeted solubilization strategies.

Part 2: Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately upon adding the DMSO stock to the assay buffer. How do I prevent "crashing out"? A: This is a classic "solvent shift" phenomenon. When a high-concentration DMSO stock is injected directly into an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic phthalazine core can be solvated[1]. This causes local supersaturation, leading to rapid nucleation and precipitation. Solution: Avoid direct, high-ratio dilutions. Pre-mix the assay buffer with a biocompatible non-ionic surfactant (e.g., 0.01% Tween-20) to lower the interfacial surface tension and inhibit crystal nucleation. Always add the DMSO stock dropwise while vigorously vortexing the buffer.

Q2: I suspect the thiol group is oxidizing, causing inconsistent assay readouts. How can I verify and prevent this? A: Free thiols (-SH) rapidly oxidize in aerobic, physiological pH buffers to form intermolecular disulfide bonds, creating a highly insoluble dimer that will drop out of solution and lose target affinity. Solution: Incorporate a reducing agent into your assay buffer. Tris(2-carboxyethyl)phosphine (TCEP) at 1–5 mM is highly recommended over DTT or β-mercaptoethanol because it is odorless, irreversible, and stable across a broader pH range. Caution: If your downstream readout relies on copper reduction (e.g., standard BCA protein assays), TCEP will cause severe background interference; you must use a Reducing Agent Compatible (RAC) assay kit[2].

Q3: Surfactants are interfering with my cell-based assay. What is a biocompatible alternative for solubilization? A: For sensitive cell-based assays where surfactants disrupt lipid bilayers, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard[3]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic cavity. It forms a non-covalent inclusion complex with the fluorophenyl and phthalazine rings, effectively shielding the hydrophobic surfaces from water without altering the compound's intrinsic pharmacology[3].

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Preparation of a Stable 10 mM DMSO Stock Solution

Self-Validating Principle: Purging with inert gas prevents premature oxidative dimerization before the compound even reaches the assay buffer.

-

Purge: Flush a sterile, amber glass vial with Argon or Nitrogen gas to displace oxygen.

-

Weigh: Accurately weigh the lyophilized 4-(4-Fluorophenyl)phthalazine-1-thiol powder.

-

Solvate: Add anhydrous, molecular biology-grade DMSO (≥99.9%) to achieve a 10 mM concentration. DMSO is highly hygroscopic; absorbed water drastically reduces compound solubility[4].

-

Dissolve: Vortex gently for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes. Do not heat, as thermal stress accelerates oxidation.

-

Aliquot: Dispense into single-use aliquots (e.g., 20 µL) in inert plastic tubes. Store at -80°C. Avoid repeated freeze-thaw cycles[4].

Protocol B: Formulation of Aqueous Working Solutions using HP-β-CD

Caption: Step-by-step workflow for generating an aqueous cyclodextrin inclusion complex.

-

Buffer Prep: Prepare a 20% (w/v) solution of HP-β-CD in your target biological buffer (e.g., PBS or HEPES, pH 7.4).

-

Dropwise Addition: While vigorously vortexing the HP-β-CD solution, add the 10 mM DMSO stock dropwise to achieve the desired final concentration (ensure final DMSO is ≤1% v/v).

-

Equilibration: Sonicate the mixture for 15 minutes at room temperature to drive the thermodynamic formation of the inclusion complex.

-

Clarification (Critical): Centrifuge the solution at 10,000 x g for 10 minutes. Causality note: This step is mandatory to pellet any uncomplexed nano-precipitates that would otherwise cause light-scattering artifacts in optical assays, leading to false-positive target binding signals.

-

Sterile Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter.

-

Quantification: Verify the final soluble concentration via UV-Vis spectroscopy or LC-MS against a standard curve.

Part 4: Quantitative Data & Compatibility

Table 1: Excipient & Co-Solvent Compatibility Matrix

| Solubilizing Agent | Mechanism of Action | Recommended Concentration | Compatibility / Limitations |

| DMSO | Co-solvent (reduces dielectric constant) | ≤ 1.0% (v/v) | High concentrations cause cytotoxicity and enzyme denaturation. |

| Tween-20 | Non-ionic surfactant (micelle formation) | 0.01% – 0.1% (v/v) | May interfere with membrane-bound targets or lipid-based assays. |

| HP-β-CD | Inclusion complexation | 5% – 20% (w/v) | Highly biocompatible; ideal for cell culture and in vivo dosing. |

| TCEP | Disulfide reduction | 1 mM – 5 mM | Interferes with colorimetric copper-reduction assays (e.g., standard BCA). |

Table 2: Maximum Tolerated Concentrations (MTC) of Solvents in Common Biological Assays

| Assay Type | DMSO MTC | Tween-20 MTC | HP-β-CD MTC |

| Biochemical / Enzymatic | 5.0% | 0.1% | 10% |

| Cell Viability (e.g., MTT/CellTiter-Glo) | 0.5% - 1.0% | 0.01% | 20% |

| High-Content Imaging | 0.5% | 0.05% | 15% |

| Protein Quantification (RAC-BCA) | 5.0% | 1.0% | 10% |

Part 5: References

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. URL:[Link]

-

MDPI. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. Pharmaceutics, 15(7), 1904. URL:[Link]

Sources

common side reactions in the synthesis of phthalazine-1-thiol derivatives

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and side reactions encountered when synthesizing phthalazine-1-thiol (and its tautomer, phthalazine-1(2H)-thione) derivatives.

These scaffolds are critical in drug discovery, serving as key intermediates for HDAC6 inhibitors, anticancer agents, and antimicrobial compounds[1]. However, the ambident nature of the thione-thiol system and the oxidative lability of the sulfur atom frequently lead to frustrating yield losses. This guide deconstructs the causality behind these failures and provides self-validating protocols to ensure reproducible success.

Pathway Visualization: Synthesis & Side Reactions

To troubleshoot effectively, we must first map the kinetic and thermodynamic pathways of the two primary synthetic routes: direct thionation of phthalazinone and nucleophilic aromatic substitution (S_NAr) of 1-chlorophthalazine.

Fig 1: Synthetic routes to phthalazine-1-thiol and common side reaction pathways.

Quantitative Summary of Side Reactions

The following table summarizes the primary side reactions, their typical impact on yield, and the mechanistic causality required to troubleshoot them.

| Reaction Route | Primary Side Product | Typical Yield Loss | Mechanistic Causality | Prevention Strategy |

| Direct Thionation | Unreacted Phthalazinone | 20% - 50% | High activation energy required for O-S exchange in stable lactams. | Use high-boiling solvents (e.g., p-xylene at 180 °C)[2]. |

| Direct Thionation | Bis(phthalazin-1-yl) disulfide | 10% - 30% | Oxidative dimerization of the thiolate anion via a thiyl radical intermediate[3]. | Strict inert atmosphere (Argon); degassed solvents. |

| S_NAr via Thiourea | Phthalazinone (Hydrolysis) | 15% - 40% | Competitive nucleophilic attack by trace water outpaces thiourea[4]. | Strictly anhydrous conditions; fresh 1-chlorophthalazine. |

| Downstream Alkylation | N-alkylated Phthalazine | 30% - 60% | Ambident thione-thiol tautomerism allows attack from N or S[3]. | Use soft electrophiles and weak bases (K₂CO₃ in DMF). |

Troubleshooting FAQs

Q: I am using Lawesson's reagent to convert phthalazinone to the thiol, but the reaction stalls at 50% conversion. Adding more reagent doesn't help. Why? A: This is a thermodynamic limitation, not a stoichiometric one. The amide-like carbonyl in phthalazinone is highly stabilized by resonance within the heterocyclic ring. Standard thionation conditions (e.g., THF or toluene at 80–110 °C) often fail to provide the activation energy required to break the C=O bond[1]. Actionable Fix: Switch your solvent to boiling p-xylene (180 °C) and use phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. The elevated temperature drives the oxygen-sulfur exchange to completion[2].

Q: My isolated phthalazine-1-thiol is heavily contaminated with bis(phthalazin-1-yl) disulfide. How is this forming, and how do I prevent it? A: Phthalazine-1-thiols are highly susceptible to oxidation. In the presence of ambient oxygen and heat, the thiolate anion easily loses an electron to form a thiyl radical, which rapidly dimerizes into a disulfide[3]. Actionable Fix: You must treat this synthesis with the same rigor as air-sensitive organometallic chemistry. Degas your solvents by sparging with Argon for 30 minutes prior to use. During the aqueous workup, add a mild reducing agent (such as a catalytic amount of sodium borohydride or DTT) to the aqueous layer to cleave any transiently formed disulfides back to the free thiol.

Q: When reacting 1-chlorophthalazine with thiourea, I am recovering a large amount of phthalazinone instead of the target isothiouronium salt. What went wrong? A: 1-Chlorophthalazine is highly moisture-sensitive. If your ethanol is not strictly anhydrous, or if your starting material absorbed atmospheric moisture during storage, water acts as a competing nucleophile. The hydrolysis of 1-chlorophthalazine back to the thermodynamically stable phthalazinone outpaces the attack by thiourea[4]. Actionable Fix: Dry your 1-chlorophthalazine under high vacuum over P₂O₅ overnight before use. Run the reaction in strictly anhydrous ethanol under a nitrogen blanket.

Q: I successfully synthesized phthalazine-1-thiol, but my subsequent alkylation step yielded a 1:1 mixture of S-alkyl and N-alkyl products. How do I control regioselectivity? A: Phthalazine-1-thiol exists in a dynamic thione-thiol tautomeric equilibrium. Because it is an ambident nucleophile, the site of alkylation is dictated by Hard-Soft Acid-Base (HSAB) principles. Hard electrophiles and strong bases force N-alkylation. Actionable Fix: To kinetically favor S-alkylation, use a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF), and ensure your alkylating agent is a "soft" electrophile (e.g., an alkyl bromide or iodide rather than a tosylate)[3].

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Direct Thionation via P₂S₅ (High-Temperature Method)

Designed to overcome incomplete O-S exchange and prevent oxidative dimerization.

-

Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser. Flush the system with Argon for 15 minutes.

-

Reagent Loading: Add phthalazin-1(2H)-one (1.0 eq, 0.05 mol) and anhydrous p-xylene (70 mL) to the flask[2]. Begin stirring and heat to a gentle reflux.

-

Thionation: Carefully add Phosphorus pentasulfide (P₂S₅) (1.0 eq, 0.05 mol) in small portions over 20 minutes to the boiling mixture[2].

-

Reaction: Maintain the metallic bath at 180 °C for 4 hours under a continuous Argon sweep.

-

Validation Checkpoint 1: Pull a 0.1 mL aliquot, dilute in DCM, and run TLC (Eluent: EtOAc/Hexane 1:1). The starting material spot should be completely consumed.

-

-

Hot Filtration: Rapidly filter the hot mixture through a pre-warmed fritted funnel under a blanket of Argon to remove insoluble phosphorus byproducts. Wash the residue with hot p-xylene (20 mL)[2].

-

Crystallization: Allow the filtrate to cool to room temperature, then transfer to an ice bath (0 °C) for 2 hours.

-

Isolation: Filter the precipitated solid and recrystallize from degassed absolute ethanol.

-

Validation Checkpoint 2 (FTIR): Confirm success by the disappearance of the strong C=O stretch at ~1650 cm⁻¹ and the appearance of the C=S stretch at ~1320 cm⁻¹ and S-H stretch at ~2410 cm⁻¹[3].

-

Protocol B: S_NAr via Thiourea (Anhydrous Method)

Designed to prevent premature hydrolysis of the chlorinated starting material.

-

Preparation: Ensure 1-chlorophthalazine is freshly dried under vacuum. Use only anhydrous ethanol (stored over molecular sieves).

-

Isothiouronium Formation: In an Argon-purged flask, dissolve 1-chlorophthalazine (1.0 eq) in anhydrous ethanol. Add thiourea (1.2 eq)[4].

-

Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours.

-

Validation Checkpoint 1: A heavy precipitate (the isothiouronium hydrochloride salt) should form as the reaction progresses.

-

-

Hydrolysis: Cool the mixture to room temperature. Add a degassed 10% aqueous NaOH solution dropwise until the pH reaches 10. Stir for 1 hour at room temperature to hydrolyze the intermediate[5].

-

Neutralization & Precipitation: Cool the flask to 0 °C. Slowly acidify the mixture with 1M HCl (degassed) until pH 5-6 is reached. The free phthalazine-1-thiol will precipitate.

-

Isolation: Filter the solid, wash with cold, degassed water, and dry under high vacuum in a desiccator.

References

- Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. mdpi.com.

- WO2023118507A2 - Compounds and use thereof as hdac6 inhibitors. google.com/patents.

- Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. researchgate.net.

- Facile Synthesis, Characterization, and Antimicrobial Evaluation of Novel Heterocycles, Schiff Bases, and N-Nucleosides Bearing Phthalazine Moiety. jst.go.jp.

- Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives (Oxidation Context). mdpi.com.

Sources

- 1. WO2023118507A2 - Compounds and use thereof as hdac6 inhibitors - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

overcoming challenges in the purification of 4-(4-Fluorophenyl)phthalazine-1-thiol

As a Senior Application Scientist, I have seen countless research campaigns stall during the isolation of sulfur-containing heterocycles. The purification of 4-(4-Fluorophenyl)phthalazine-1-thiol (CAS: 304863-71-6) [1] is notoriously difficult. Standard purification workflows often result in massive yield losses, streaking on silica, or the mysterious appearance of high-molecular-weight impurities.

This technical support guide bypasses generic advice. Instead, we will dissect the fundamental chemical behaviors of this molecule—specifically its tautomerism, redox sensitivity, and basicity—to provide you with self-validating, field-proven troubleshooting protocols.

Chromatographic Streaking & The Tautomerism Dilemma

Q: Why does my crude product streak uncontrollably on normal-phase silica gel, even when I use highly polar solvent mixtures like DCM/MeOH?

The Science: The core issue is that 4-(4-Fluorophenyl)phthalazine-1-thiol does not exist as a single static structure. It exists in a dynamic tautomeric equilibrium between the thiol form (-SH) and the thione form (=S)[2]. Infrared spectroscopy of related 1-mercaptophthalazines clearly shows distinct absorption bands for both the S-H stretch and the C=S stretch, confirming that both tautomers coexist[3].

Because the thione tautomer possesses a strong dipole moment and acts as an aggressive hydrogen-bond acceptor, it interacts strongly with the acidic silanol groups on standard stationary phases. Furthermore, the phthalazine core is inherently basic and readily forms stable salts[4], causing secondary interactions that drag the compound across the column.

The Solution: Abandon standard normal-phase silica for this specific intermediate.

-

Primary Recommendation: Use Reverse-Phase (RP) C18 chromatography. The addition of an acidic modifier (0.1% TFA) protonates the basic phthalazine nitrogen, collapsing the tautomeric equilibrium and preventing secondary interactions, resulting in a sharp, single peak.

-

Alternative: If normal-phase must be used, pre-treat the silica gel with 1% triethylamine (TEA) to cap acidic silanols, and use a gradient of Toluene/Ethyl Acetate rather than DCM/Methanol.

Oxidative Dimerization (The Disulfide Problem)

Q: My LC-MS analysis of the crude mixture shows my desired product mass, but there is a massive impurity peak at m/z 511. What is this, and how do I remove it?

The Science: The molecular weight of 4-(4-Fluorophenyl)phthalazine-1-thiol is 256.3 g/mol [1]. The peak at m/z 511 [M+H]+ is the oxidized disulfide dimer (1,2-bis(4-(4-fluorophenyl)phthalazin-1-yl)disulfane). Thiols are highly susceptible to oxidative coupling in the presence of atmospheric oxygen, a process drastically accelerated by basic conditions or trace transition metals (like copper or iron) often present in crude reaction mixtures.

Fig 1: Thiol-thione tautomerism and oxidative dimerization pathway of phthalazine-1-thiol.

The Solution: Do not attempt to separate the disulfide via chromatography. Instead, chemically reverse the oxidation during your workup using a water-soluble reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).

Protocol 1: In-Situ Reductive Disulfide Cleavage

Self-Validating Methodology

-

Dissolution: Dissolve the crude reaction mixture in a 1:1 mixture of degassed Dichloromethane (DCM) and 0.1 M Sodium Phosphate buffer (pH 6.5).

-

Reduction: Add 1.5 equivalents of TCEP hydrochloride (relative to the estimated total moles of crude compound).

-

Biphasic Stirring: Stir vigorously at room temperature under an Argon atmosphere for 45 minutes. TCEP works highly efficiently in biphasic systems to reduce disulfides back to thiols without reacting with the phthalazine core.

-

Self-Validation Step: Stop stirring, allow the layers to separate, and pull a 10 µL aliquot from the organic (bottom) layer. Dilute in 1 mL Acetonitrile and run a rapid LC-MS. Validation metric: The complete disappearance of the m/z 511 peak and enhancement of the m/z 257 peak.

-

Isolation: Once validated, separate the organic layer, wash once with degassed brine, dry over anhydrous

, and concentrate under reduced pressure.

Crystallization & Solubility Optimization

Q: Column chromatography is too tedious for scale-up. Can I purify this compound via crystallization?

The Science: Yes. In fact, crystallization is the preferred method for purifying 1-mercaptophthalazines because it entirely circumvents the silica streaking issue[3]. The challenge lies in the compound's poor solubility in standard non-polar solvents and its tendency to oil out in highly polar solvents. A binary solvent system is required: a "good" solvent to disrupt the intermolecular hydrogen bonding of the thione tautomer, and an "anti-solvent" to induce crystal lattice formation.

Protocol 2: Toluene/Ethanol Recrystallization

-

Dissolution: Suspend the crude, disulfide-free product in Toluene (approx. 10 volumes). Heat the suspension to 85°C under an inert atmosphere. The compound will likely remain partially insoluble.

-

Solvation: Dropwise, add absolute Ethanol until the suspension just turns into a clear, homogenous solution. The ethanol acts as a hydrogen-bond disruptor for the thione form.

-

Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel to remove any insoluble polymeric impurities or trace metal sulfides.

-

Controlled Cooling: Allow the filtrate to cool to room temperature at a rate of ~10°C per hour. Do not crash-cool in an ice bath, as this will trap impurities in the rapidly forming lattice. Once at room temperature, transfer to a 4°C refrigerator for 4 hours.

-

Self-Validation Step: Filter the resulting reddish-brown or off-white crystals[3]. Before drying, take a sample of the mother liquor and analyze it via TLC or LC-MS. If the mother liquor still contains a high concentration of the target mass, concentrate the liquor by 50% and repeat the cooling step to obtain a second crop.

Quantitative Reference Data

Table 1: LC-MS Diagnostic Mass Reference

Use this table to rapidly diagnose the state of your crude mixture during the self-validation steps.

| Species / Impurity | Chemical Formula | Exact Mass | Expected m/z [M+H]+ | Diagnostic Notes |

| Target Thiol/Thione | 256.05 | 257.05 | Primary desired product. | |

| Disulfide Dimer | 510.08 | 511.08 | Indicates oxidative coupling; requires Protocol 1. | |

| Phthalazinone | 240.07 | 241.07 | Indicates incomplete thionation (starting material) or hydrolysis. |

Table 2: Solvent Selection Guide for Purification

| Solvent System | Application | Efficacy | Mechanistic Rationale |

| Toluene / Ethanol | Recrystallization | Excellent | Ethanol disrupts thione H-bonding; toluene provides the non-polar environment to drive precipitation[3]. |

| Reverse-Phase HPLC | High | TFA protonates the basic phthalazine nitrogens[4], locking the molecule into a single chromatographic state. | |

| DCM / MeOH (95:5) | Normal-Phase Silica | Poor | Severe streaking due to silanol interactions with the highly polar thione tautomer. |

Master Purification Workflow

To synthesize these concepts, follow this decision tree when handling your crude reaction mixture:

Fig 2: Decision-tree workflow for the purification of 4-(4-Fluorophenyl)phthalazine-1-thiol.

References

-

National Institutes of Health (NIH) / PMC. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Retrieved from:[Link]

-

Thieme Connect. Product Class 10: Phthalazines. Science of Synthesis. Retrieved from:[Link]

Sources

- 1. 1.08166-10-3 | Sigma-Aldrich [sigmaaldrich.com]

- 2. 7-Nitro-1(2H)-phthalazinethione||RUO [benchchem.com]

- 3. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Support Center: Stability and Troubleshooting Guide for 4-(4-Fluorophenyl)phthalazine-1-thiol

Welcome to the Technical Support Center for 4-(4-Fluorophenyl)phthalazine-1-thiol . This comprehensive guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights into the chemical behavior of this compound, addressing specific stability challenges, tautomeric equilibria, and oxidative degradation pathways encountered during in vitro and analytical workflows.

Part 1: Core Mechanisms of Instability

To effectively troubleshoot experimental anomalies, it is critical to understand the intrinsic chemical reactivity of 4-(4-Fluorophenyl)phthalazine-1-thiol[1]. The compound's stability is primarily governed by two mechanistic pathways:

Thiol-Thione Tautomerism

Phthalazine derivatives inherently exist in a dynamic tautomeric equilibrium[2]. For this compound, the proton can migrate between the sulfur atom and the adjacent ring nitrogen, creating an equilibrium between the phthalazine-1-thiol (active) and phthalazine-1(2H)-thione (inactive/differently active) forms[3].

-

Causality : Polar protic solvents (e.g., water, methanol) and neutral-to-basic pH levels stabilize the thione form via hydrogen bonding. Conversely, aprotic solvents (e.g., chloroform) or acidic conditions favor the thiol form. This rapid interconversion often leads to peak broadening or splitting during chromatographic analysis.

Oxidative Dimerization

The nucleophilic sulfur atom of the thiol group is highly susceptible to oxidation by atmospheric oxygen, reactive oxygen species (ROS), or enzymatic action (e.g., via aldehyde oxidases, which classically metabolize phthalazines[4]).

-

Causality : Mild oxidation converts the monomeric thiol into a disulfide dimer (bis(4-(4-fluorophenyl)phthalazin-1-yl) disulfide). This dimerization doubles the molecular weight, drastically increases lipophilicity, and typically abolishes target binding affinity. Under strong oxidative stress (e.g., H₂O₂), the thiol can over-oxidize into irreversible sulfinic or sulfonic acids[5].

Chemical equilibrium and oxidative degradation pathways of 4-(4-Fluorophenyl)phthalazine-1-thiol.

Part 2: Troubleshooting FAQs

Q1: I am observing multiple peaks or severe peak tailing in my HPLC chromatogram for a freshly prepared, pure standard. How do I resolve this? Cause: This is a classic manifestation of either tautomerization occurring on the timescale of the chromatographic run, or rapid disulfide formation in the autosampler. Solution: First, adjust your mobile phase pH. Adding 0.1% Trifluoroacetic acid (TFA) or Formic acid to the mobile phase lowers the pH, locking the compound into a single tautomeric state and sharpening the peak. If multiple peaks persist, add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) to your sample vial. If the secondary peak merges back into the parent peak, the issue was disulfide oxidation.

Q2: My compound loses potency in in vitro biochemical assays after storing the DMSO stock solution for several weeks. Why? Cause: While DMSO is a standard solvent, it acts as a mild oxidant over time, especially when exposed to atmospheric oxygen during repeated freeze-thaw cycles. This converts the active thiol into the inactive disulfide dimer. Solution: Discard old stocks. Prepare single-use aliquots of the compound in anhydrous, degassed DMSO, and store them at -80°C under an inert argon atmosphere.

Q3: The compound precipitates or forms a cloudy suspension when diluted from DMSO into aqueous assay buffers (pH 7.4). Cause: The 4-(4-fluorophenyl) moiety contributes significant lipophilicity. At pH 7.4, the thiol group (pKa ~ 8.5) is predominantly unionized, resulting in poor aqueous solubility. Solution: Ensure the final DMSO concentration in the assay is optimized (typically 1-5%). Alternatively, pre-dilute the stock in a buffer containing a non-ionic surfactant (e.g., 0.01% Tween-20 or Pluronic F-68) before adding it to the assay plate.

Troubleshooting workflow for resolving multiple HPLC peaks during compound analysis.

Part 3: Standard Operating Procedures (SOPs)

To ensure trustworthy and reproducible data, all handling of 4-(4-Fluorophenyl)phthalazine-1-thiol must follow rigorous, self-validating protocols.

SOP 1: Preparation and Storage of Stable Stock Solutions

This protocol minimizes oxidative degradation and ensures consistent dosing.

-

Solvent Preparation: Sparge anhydrous DMSO with ultra-pure Argon gas for 15 minutes to displace dissolved oxygen.

-

Dissolution: Weigh the lyophilized powder of 4-(4-Fluorophenyl)phthalazine-1-thiol in a glove box or under a gentle stream of Argon. Dissolve in the degassed DMSO to achieve a 10 mM stock concentration.

-

Aliquotting: Dispense the solution into amber, low-bind microcentrifuge tubes in 10 µL to 50 µL single-use aliquots to prevent freeze-thaw degradation.

-

Storage: Blanket each tube with Argon before sealing. Store immediately at -80°C.

-

Usage: Thaw aliquots at room temperature strictly prior to use. Do not re-freeze.

SOP 2: Self-Validating Forced Degradation Study

This protocol isolates oxidative degradation from hydrolytic degradation, using a chemical reduction step to validate the disulfide mechanism[5].

-

Baseline Preparation: Prepare a 100 µg/mL solution of the compound in 50% Acetonitrile / 50% Water.

-

Oxidative Stress: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature for 4 hours.

-

Hydrolytic Stress: In a separate vial, adjust the pH to 12.0 using 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Validation Step (The Self-Validating Control): Take a 50 µL aliquot of the Oxidative Stress sample and add TCEP to a final concentration of 5 mM. Incubate for 30 minutes at 37°C.

-

Analysis: Analyze all samples via LC-MS.

-

Interpretation: If the parent mass is restored in the TCEP-treated sample compared to the H₂O₂ sample, the degradation is confirmed as reversible disulfide dimerization. Irreversible mass shifts indicate over-oxidation (sulfonic acid) or hydrolytic ring-cleavage.

-

Part 4: Quantitative Stability Data

The following table summarizes the expected stability profile of 4-(4-Fluorophenyl)phthalazine-1-thiol under various experimental stress conditions. Note: Data represents typical analytical parameters for phthalazine-1-thiol derivatives.

| Experimental Condition | Applied Stressor | Timeframe | Estimated Degradation (%) | Primary Degradant / Mechanism |

| Ambient Light | UV/Vis Exposure | 24 Hours | 15 - 20% | Uncharacterized Photoproducts |

| Oxidative Stress | 3% H₂O₂ | 4 Hours | > 80% | Sulfonic Acid / Disulfide Dimer |

| Mild Oxidation | Atmospheric O₂ (in DMSO) | 7 Days | 25 - 30% | Disulfide Dimer |

| Thermal Stress | 60°C (Aqueous pH 7.4) | 48 Hours | 10 - 15% | Hydrolytic Ring-Opening |

| Acidic Hydrolysis | 0.1 M HCl (pH ~1) | 24 Hours | < 5% | Highly Stable (Thiol favored) |

| Basic Hydrolysis | 0.1 M NaOH (pH ~13) | 24 Hours | 30 - 40% | Phthalazin-1-one derivative |

References

-

Title : Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity Source : Molecules (MDPI) URL :[Link]

-

Title : Aldehyde Oxidases as Enzymes in Phase I Drug Metabolism Source : Expert Opinion on Drug Metabolism & Toxicology (Taylor & Francis) URL :[Link]

-

Title : Phthalazine-1-thiol (Compound CID 736370) Source : PubChem, National Center for Biotechnology Information URL :[Link]

Sources

- 1. Phthalazine-1-thiol | C8H6N2S | CID 736370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Enhancing the Reactivity of 4-(4-Fluorophenyl)phthalazine-1-thiol in Conjugation Reactions

Welcome to the technical support center for enhancing the reactivity of 4-(4-Fluorophenyl)phthalazine-1-thiol in conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-(4-Fluorophenyl)phthalazine-1-thiol and why is its reactivity in conjugation reactions important?